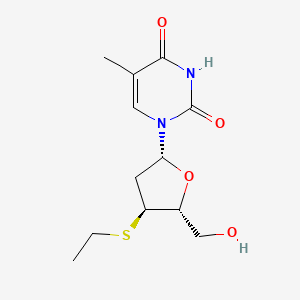

Thymidine, 3'-S-ethyl-3'-thio-

Description

Contextualization of Nucleoside Analogs in Biomedical Research

Nucleoside analogs are structurally similar to the natural building blocks of DNA and RNA. This structural mimicry allows them to be recognized and processed by cellular or viral enzymes. However, their chemical modifications disrupt normal nucleic acid synthesis, leading to therapeutic effects. nih.govduke.edu

Role in Antiviral and Anticancer Chemotherapies

In the realm of medicine, nucleoside analogs have proven to be highly effective as antiviral and anticancer drugs. duke.educuni.cz By interfering with the replication of viral genomes or the proliferation of cancer cells, these agents can halt disease progression. duke.edunih.gov In antiviral therapy, they can act as chain terminators, preventing the completion of viral DNA or RNA strands. nih.gov Similarly, in cancer chemotherapy, they disrupt DNA synthesis in rapidly dividing cancer cells, leading to cell death. cuni.czmdpi.com Prominent examples of their clinical success include zidovudine (B1683550) (AZT) for HIV and gemcitabine (B846) for various cancers. duke.edu

Evolution of Nucleoside Scaffold Modifications

The development of nucleoside analogs has been an evolutionary process, marked by increasingly sophisticated modifications to the nucleoside scaffold. nih.govnih.gov Early efforts focused on simple alterations to the sugar or base components. nih.gov Over time, researchers have explored more complex changes, including the introduction of multiple modifications to a single molecule. nih.gov These modifications are strategically designed to enhance the drug's efficacy, improve its metabolic stability, and reduce toxicity. rsc.org Key areas of modification include the 2' and 3' positions of the sugar ring, the nucleobase itself, and the phosphate (B84403) group. nih.govnih.gov

Rationale for Sulfur Atom Incorporation into Nucleoside Structures

A significant advancement in nucleoside analog design has been the incorporation of sulfur atoms, creating a class of compounds known as thionucleosides. ucc.ie This strategic substitution has led to compounds with improved pharmacological properties.

Bioisosteric Replacement and Enhanced Metabolic Stability

The replacement of an oxygen atom with a sulfur atom, a concept known as bioisosteric replacement, is a key strategy in medicinal chemistry. rsc.orgchemrxiv.org In nucleosides, substituting the oxygen in the furanose ring with sulfur (creating a 4'-thionucleoside) or at other positions can significantly alter the molecule's properties. ucc.iersc.org The C-S bond is generally more stable than the corresponding C-O bond, leading to increased metabolic stability against degradation by enzymes. ucc.ienih.gov

Specific Focus on 3'-S-Alkyl-3'-Thio-Thymidine Analogs

Within the broad class of thionucleosides, 3'-S-alkyl-3'-thio-thymidine analogs have emerged as a subject of interest. In these compounds, the hydroxyl group at the 3' position of the deoxyribose ring of thymidine (B127349) is replaced with an alkylthio group. This specific modification has been explored for its potential to create novel therapeutic agents. The focus of this article is on a particular member of this family: 3'-S-ethyl-3'-thio-thymidine.

Chemical Profile of Thymidine, 3'-S-ethyl-3'-thio-

The compound Thymidine, 3'-S-ethyl-3'-thio- is a synthetic derivative of the natural nucleoside thymidine. Its unique structure, characterized by the presence of an ethylthio group at the 3' position of the deoxyribose sugar, imparts specific chemical and physical properties.

Chemical Structure and Properties

The core structure of this compound consists of a thymine (B56734) base linked to a modified deoxyribose sugar. The key modification is the replacement of the 3'-hydroxyl group with an ethylthio (-S-CH2CH3) group.

Table 1: Chemical and Physical Properties of Thymidine, 3'-S-ethyl-3'-thio-

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O4S |

| Molecular Weight | 290.35 g/mol |

| CAS Number | 70465-86-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. |

| Chirality | The molecule contains chiral centers, leading to the possibility of different stereoisomers. |

Data sourced from PubChem CID 451835 nih.gov

Synthesis

The synthesis of 3'-S-ethyl-3'-thio-thymidine and related 3'-thionucleosides typically involves multi-step chemical processes. A common strategy is the nucleophilic substitution of a leaving group at the 3' position of a protected thymidine derivative with an appropriate sulfur-containing nucleophile.

For instance, a general route to 3'-deoxy-3'-thiopyrimidine nucleosides can be achieved through the ring-opening of a 2,3'-anhydronucleoside with a thiobenzoate. nih.gov Subsequent deprotection and alkylation steps would then yield the final 3'-S-alkyl-3'-thio-thymidine product. Another approach involves the displacement of a sulfonate ester from a xylo-configured nucleoside with a thiol-containing reagent. nih.gov The synthesis of related dithymidine phosphate analogues containing 3'-thiothymidine has also been reported, highlighting the versatility of these synthetic intermediates. oup.comnih.gov

Biological and Pharmacological Profile

The introduction of the 3'-ethylthio group to the thymidine scaffold results in a molecule with distinct biological activities. Research into this compound and its analogs has focused on their potential as inhibitors of key cellular enzymes and as antiviral agents.

Research Findings

Studies on 3'-modified thymidine derivatives have explored their inhibitory effects on enzymes such as thymidylate synthase (TS), a crucial enzyme in DNA synthesis. vulcanchem.com The modification at the 3' position can influence the compound's ability to be phosphorylated by cellular kinases, a necessary step for activation of many nucleoside analogs. nih.gov

The biological activity of thionucleosides is often dependent on the specific nature of the sulfur modification and the stereochemistry of the molecule. For example, oligonucleotides containing 3'-S-phosphorothiolate linkages, which are structurally related to 3'-thiothymidine, have been used to study DNA cleavage processes. nih.govnih.gov

Table 2: Summary of Research Findings for 3'-Modified Thymidine Derivatives

| Compound/Analog Type | Biological Activity/Finding | Reference |

|---|---|---|

| 3'-Modified Thymidine Derivatives | Inhibition of thymidylate synthase (TS). | vulcanchem.com |

| 3'-Thiothymidine containing oligonucleotides | Resistance to hydrolysis by nuclease P1. | oup.com |

It is important to note that the biological profile of these compounds is complex and can vary significantly based on the specific cell type and experimental conditions. Further research is needed to fully elucidate the mechanism of action and therapeutic potential of 3'-S-ethyl-3'-thio-thymidine.

Introduction to Thymidine, 3'-S-ethyl-3'-thio- as a Key Analog

Thymidine, 3'-S-ethyl-3'-thio- is a specific synthetic derivative of the natural deoxynucleoside, thymidine. nih.gov In this analog, the 3'-hydroxyl group of the deoxyribose sugar has been replaced by an ethyl thioether group (-S-CH₂CH₃). This modification retains the core thymine base and the deoxyribose backbone but introduces a sulfur-linked ethyl group at a critical position for oligonucleotide chain elongation. vulcanchem.com The presence of the sulfur atom and the ethyl group significantly alters the chemical character of the 3'-position, influencing its steric and electronic properties compared to the natural thymidine.

Below is a table summarizing the key identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | 1-[(2R,4S,5R)-4-(ethylthio)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | nih.gov |

| Molecular Formula | C₁₂H₁₈N₂O₄S | nih.gov |

| PubChem CID | 451835 | nih.gov |

Positioning within the Broader Thionucleoside Research Landscape

The investigation of Thymidine, 3'-S-ethyl-3'-thio- is situated within the broader scientific effort to explore the therapeutic potential of thionucleosides. The synthesis of nucleosides bearing sulfur modifications is a well-established strategy in the search for new antiviral and antitumor agents. researchgate.netrsc.org The rationale behind creating a diverse array of 3'-thio-analogs, including those with different S-alkyl groups like the S-ethyl derivative, is to systematically study structure-activity relationships. acs.org

By modifying the substituent on the 3'-sulfur, researchers can fine-tune the lipophilicity, steric bulk, and electronic environment of the nucleoside analog. These subtle changes can have profound effects on how the molecule is recognized and processed by viral or cellular enzymes, such as polymerases and kinases, which are often the targets for these drugs. acs.orgimrpress.com For instance, while the parent compound 3'-thiothymidine provides a backbone resistant to certain types of cleavage, the addition of an ethyl group creates a distinct chemical entity whose interactions with target enzymes must be empirically determined. oup.com The synthesis of such derivatives is crucial for expanding the library of available compounds, providing essential tools for probing enzyme mechanisms and potentially identifying lead compounds with improved efficacy or selectivity. nih.govepa.gov

Structure

3D Structure

Properties

CAS No. |

70465-86-0 |

|---|---|

Molecular Formula |

C12H18N2O4S |

Molecular Weight |

286.35 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O4S/c1-3-19-9-4-10(18-8(9)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10-/m1/s1 |

InChI Key |

ZWPXGLDYWMZUND-KXUCPTDWSA-N |

Isomeric SMILES |

CCS[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |

Canonical SMILES |

CCSC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |

Origin of Product |

United States |

Molecular Interactions and Biochemical Mechanisms of 3 S Ethyl 3 Thio Thymidine

Enzymatic Recognition and Metabolism of 3'-Thio-Thymidine Analogs

For a nucleoside analog to exert its biological effect, it must be recognized and metabolized by cellular enzymes. The primary pathway for the activation of thymidine (B127349) and its analogs is the salvage pathway, which involves phosphorylation by kinases to generate the corresponding nucleotide triphosphates. researchgate.netnih.gov

The initial and rate-limiting step in the activation of thymidine analogs is the phosphorylation to the monophosphate form, a reaction catalyzed by thymidine kinase (TK). baseclick.eu There are two main isoforms of this enzyme in mammalian cells: the cytosolic thymidine kinase 1 (TK1), which is cell-cycle dependent and primarily active during the S-phase, and the mitochondrial thymidine kinase 2 (TK2). nih.govnih.gov

The efficiency of a nucleoside analog as a substrate for TK1 is a crucial determinant of its potential as a therapeutic agent. nih.gov The phosphorylation status of TK1 can mediate the cellular retention of thymidine analogs like 3′-Deoxy-3′-[18F]-fluorothymidine. nih.govresearchgate.net While specific kinetic data for 3'-S-ethyl-3'-thio-thymidine are not widely available, studies on similar 3'-modified analogs, such as 3'-amino-3'-deoxythymidine, indicate that modifications at the 3' position are generally well-tolerated by thymidine kinases, allowing these compounds to serve as substrates. nih.gov

The table below presents hypothetical phosphorylation rates for various thymidine analogs to illustrate the potential impact of 3'-position modifications on TK1 activity.

| Compound | Relative Phosphorylation Rate (%) |

| Thymidine | 100 |

| 3'-Amino-3'-deoxythymidine | 5-10 |

| N3-Substituted Thymidine Analogs | 2-6 nih.gov |

| 3'-S-ethyl-3'-thio-thymidine | Data not available |

This table is for illustrative purposes and includes data from related compounds to infer potential activity.

Nucleoside phosphorylases are enzymes that cleave the glycosidic bond of nucleosides, playing a role in nucleoside catabolism and salvage. tandfonline.commdpi.com Thymidine phosphorylase (TP) specifically acts on pyrimidine (B1678525) deoxyribonucleosides. researchgate.netresearchgate.net The substrate specificity of these enzymes is critical; analogs that are rapidly degraded will have reduced bioavailability and efficacy.

Research has shown that modifications at the 3' position of the sugar moiety significantly impact the interaction with thymidine phosphorylase. Studies on Escherichia coli thymidine phosphorylase have demonstrated that the 3'-hydroxyl group is crucial for the enzyme's phosphorolytic activity. tandfonline.comresearchgate.net Analogs with substitutions at this position, such as 3'-azido-, 3'-fluoro-, and 3'-thia-pyrimidine nucleosides, are resistant to cleavage by this enzyme. nih.gov This resistance is attributed to the fact that the 3'-hydroxyl group is essential for proper binding and catalysis within the enzyme's active site. researchgate.net Therefore, it is highly probable that 3'-S-ethyl-3'-thio-thymidine is also a poor substrate for thymidine phosphorylase, which would enhance its metabolic stability.

The activation of 3'-S-ethyl-3'-thio-thymidine follows the established pathway for other thymidine analogs. researchgate.net This multi-step process, known as the thymidine salvage pathway, is essential for the analog to be converted into its active triphosphate form. researchgate.netnih.gov

The metabolic activation cascade is as follows:

Monophosphorylation: 3'-S-ethyl-3'-thio-thymidine is first phosphorylated by thymidine kinase (TK1) to form 3'-S-ethyl-3'-thio-thymidine monophosphate.

Diphosphorylation: The monophosphate derivative is then further phosphorylated by thymidylate kinase to yield 3'-S-ethyl-3'-thio-thymidine diphosphate (B83284).

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active 3'-S-ethyl-3'-thio-thymidine triphosphate.

Once in its triphosphate form, the analog can act as a competitive substrate with the natural deoxythymidine triphosphate (dTTP) for incorporation into a growing DNA strand by DNA polymerases. nih.govlibretexts.org

Interaction with DNA and RNA Polymerases

The ultimate mechanism of action for many nucleoside analogs, including those with 3'-modifications, is the disruption of nucleic acid synthesis. nih.gov This is achieved through interaction with polymerases, the enzymes responsible for building DNA and RNA strands.

The primary mechanism by which 3'-modified nucleoside analogs inhibit DNA synthesis is through chain termination. nih.govyoutube.com DNA polymerases extend a DNA strand by catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the chain and the 5'-phosphate of the incoming deoxynucleoside triphosphate. youtube.comyoutube.com

In the case of 3'-S-ethyl-3'-thio-thymidine, the critical 3'-hydroxyl group is replaced by an S-ethyl-thioether group. After the triphosphate form of the analog is incorporated into the growing viral DNA strand by a viral DNA polymerase (or reverse transcriptase), the absence of the 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide. youtube.comyoutube.com This results in the immediate cessation of DNA chain elongation, a process known as obligate chain termination. This mechanism is particularly effective against viruses that rely on reverse transcriptase, such as HIV, as this enzyme has a higher affinity for many nucleoside analogs than human DNA polymerases.

RNA-dependent RNA polymerases (RdRp) are essential enzymes for the replication and transcription of RNA viruses. mdpi.comnih.gov Nucleoside analogs can also serve as inhibitors of these polymerases, representing a key strategy for developing broad-spectrum antiviral drugs. researchgate.net

The inhibitory mechanism is analogous to that seen with DNA polymerases. mdpi.com The triphosphate form of a modified nucleoside, such as a 3'-thio-thymidine analog, can be recognized by the viral RdRp and incorporated into the nascent RNA strand. nih.gov Modifications at the 3' position are particularly effective, as the absence of the 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, leading to the termination of RNA synthesis. mdpi.com This chain termination effectively halts viral replication. researchgate.net While thymidine analogs are primarily associated with inhibiting DNA synthesis, the principle of 3'-modification-induced chain termination is a universal mechanism that can be applied to inhibit various types of viral polymerases. nih.govmdpi.com

Effect on Primer Extension and Chain Elongation

The process of DNA replication, catalyzed by DNA polymerases, involves the sequential addition of deoxyribonucleoside triphosphates (dNTPs) to a growing DNA strand, a process known as primer extension or chain elongation. Nucleoside analogs often exert their effects by interfering with this fundamental process.

Research on structurally related compounds, such as 3'-thioamido-modified 3'-deoxythymidine-5'-triphosphates, has demonstrated their capacity to act as chain terminators in DNA sequencing. nih.gov These analogs, once converted to their triphosphate form, can be incorporated into the growing DNA strand by DNA polymerase. However, the absence of a 3'-hydroxyl group, which is essential for the formation of the subsequent phosphodiester bond, prevents further extension of the DNA chain. This leads to the termination of DNA synthesis.

Similarly, modifications at the 3' position, such as the S-ethyl-thio group in 3'-S-ethyl-3'-thio-thymidine, are anticipated to have a profound impact on chain elongation. While direct studies on this specific compound are limited, the presence of a bulky and chemically distinct group in place of the 3'-hydroxyl group strongly suggests that it would act as a steric hindrance for DNA polymerases. It is highly probable that after its incorporation into a DNA strand, the 3'-S-ethyl-3'-thio- group would prevent the formation of a phosphodiester bond with the incoming nucleotide, thereby causing chain termination.

Furthermore, studies on other ethylated thymidine lesions have shown that they can perturb DNA replication mediated by various human DNA polymerases. nih.gov While these modifications are on the base rather than the sugar, they highlight the sensitivity of DNA polymerases to alterations in the substrate structure. It is therefore plausible that the triphosphate derivative of 3'-S-ethyl-3'-thio-thymidine would be a poor substrate for DNA polymerases, leading to inefficient incorporation and potential stalling of the replication fork.

Cellular Transport and Intracellular Fate

For any nucleoside analog to exert its biological activity, it must first cross the cell membrane and accumulate within the cell. This process is mediated by specialized transporter proteins and is often followed by intracellular modifications that "trap" the compound, preventing its efflux.

Role of Human Nucleoside Transporters in Cellular Uptake

The cellular uptake of hydrophilic molecules like nucleosides and their analogs is facilitated by two main families of human nucleoside transporters (hNTs): the equilibrative nucleoside transporters (hENTs) and the concentrative nucleoside transporters (hCNTs). nih.govresearchgate.net These transporters are crucial for the salvage pathways of nucleotide synthesis and are the primary conduits for many nucleoside-based drugs. nih.gov

The efficiency of transport can be significantly influenced by modifications to the nucleoside structure. For instance, studies on 4'-thio-beta-D-arabinofuranosylcytosine, another thio-substituted nucleoside analog, have shown that its uptake is primarily mediated by hENT1. nih.gov This suggests that the presence of a sulfur atom in the sugar ring does not preclude recognition and transport by these proteins, although it may affect the affinity and rate of transport.

Given the structural similarity, it is highly probable that 3'-S-ethyl-3'-thio-thymidine is also a substrate for hENTs. The equilibrative nature of these transporters means that they facilitate the movement of the nucleoside down its concentration gradient. The specific kinetics of this transport, including which hENT isoforms (hENT1, hENT2, etc.) are primarily involved, would require dedicated experimental investigation.

Intracellular Trapping Mechanisms for Nucleotide Analogs

Once inside the cell, nucleoside analogs typically undergo phosphorylation by cellular kinases to form their corresponding monophosphate, diphosphate, and triphosphate derivatives. This phosphorylation is a critical step for two main reasons: it activates the analog to its pharmacologically active form (the triphosphate), and it effectively traps the molecule within the cell. Phosphorylated nucleotides are generally unable to cross the cell membrane, leading to their intracellular accumulation. researchgate.net

This trapping mechanism has been well-documented for other thymidine analogs. For example, 3'-deoxy-3'-fluorothymidine (B1224464) (FLT) is phosphorylated by thymidine kinase 1, leading to its retention in proliferating cells. researchgate.net Similarly, the antiviral drug zidovudine (B1683550) (AZT) is phosphorylated in the host cell to its triphosphate form. nih.govnih.gov

Therefore, the intracellular fate of 3'-S-ethyl-3'-thio-thymidine is expected to follow a similar pathway. It is likely a substrate for thymidine kinase, which would catalyze the initial phosphorylation to its 5'-monophosphate. Subsequent phosphorylations by other cellular kinases would lead to the formation of the diphosphate and triphosphate forms. This metabolic conversion would not only prepare the molecule to interfere with DNA synthesis but also ensure its accumulation within the cell to a concentration sufficient to exert its biological effects.

Impact on Deoxyribonucleoside Triphosphate Pools

The cellular pools of deoxyribonucleoside triphosphates (dNTPs) are tightly regulated to ensure the fidelity and efficiency of DNA replication. The introduction of nucleoside analogs can disrupt this delicate balance, leading to perturbations that can have significant consequences for cell proliferation and genome stability. nih.gov

Perturbations of Pyrimidine Deoxyribonucleoside Triphosphate Levels

Given that 3'-S-ethyl-3'-thio-thymidine is an analog of thymidine, its presence is most likely to affect the intracellular pools of pyrimidine dNTPs, namely deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP).

Studies on the effects of other thymidine analogs provide a strong precedent for this. For example, exposure of cells to 3'-azido-3'-deoxythymidine (AZT) has been shown to cause an initial fall in dTTP and dGTP levels, while dCTP levels increased. nih.gov This is thought to be due, in part, to the inhibition of thymidylate kinase by the monophosphate of the analog, which would reduce the production of dTDP and subsequently dTTP. nih.gov

Furthermore, it is well-established that an imbalance in the dNTP pools, particularly an elevated dTTP level, can lead to a significant reduction in the dCTP pool. nih.gov This is due to the allosteric regulation of ribonucleotide reductase, the enzyme responsible for the de novo synthesis of dNTPs. mdpi.com

Therefore, it is hypothesized that 3'-S-ethyl-3'-thio-thymidine, upon its intracellular phosphorylation, could lead to a decrease in the cellular dTTP pool through competition with natural thymidine for phosphorylation or by direct inhibition of enzymes in the thymidine salvage pathway. Such a perturbation could also indirectly affect the levels of other dNTPs, potentially leading to an imbalance that compromises the fidelity of DNA synthesis.

Below is a table summarizing the anticipated effects based on the mechanisms of related compounds:

| Compound/Condition | Effect on dTTP Pool | Effect on dCTP Pool | Reference |

| 3'-Azido-3'-deoxythymidine (AZT) | Initial Decrease | Increase | nih.gov |

| High Concentrations of Thymidine | Increase | Decrease | nih.gov |

| Hypothesized effect of 3'-S-ethyl-3'-thio-thymidine | Decrease | Potential for indirect perturbation | Inferred |

Structure Activity Relationship Sar Studies of 3 S Ethyl 3 Thio Thymidine Analogs

Elucidating the Influence of the 3'-S-Ethyl Modification on Biological Activity

The replacement of the 3'-hydroxyl group with an S-ethyl-thioether introduces several changes to the nucleoside's physicochemical properties, including increased lipophilicity, altered hydrogen bonding capacity, and modified steric bulk. These changes are pivotal in defining the molecule's interaction with biological systems.

The 3'-hydroxyl group of a nucleoside is a critical interaction point for many enzymes, particularly DNA polymerases and kinases, where it serves as a nucleophile for phosphodiester bond formation or a site for phosphorylation. The substitution of this hydroxyl group with an S-ethyl-thioether moiety in 3'-S-ethyl-3'-thio-thymidine fundamentally alters its ability to be recognized and processed by these enzymes.

Modification at the 3'-position is a well-established strategy for creating chain-terminating inhibitors of DNA synthesis. In the case of 3'-S-ethyl-3'-thio-thymidine, the absence of the 3'-hydroxyl group prevents the formation of the 3'-5' phosphodiester bond, thereby terminating DNA chain elongation. The nature of the substituent at the 3'-position can significantly modulate the binding affinity of the nucleoside analog to the active site of DNA polymerases.

The ethyl group in the 3'-S-ethyl-thioether moiety introduces a degree of steric bulk and lipophilicity that can influence the analog's fit within the enzyme's active site. The precise impact on binding affinity is enzyme-dependent. For some polymerases, the active site may accommodate the S-ethyl group, leading to effective binding and competitive inhibition. For others, this group may cause steric clashes, resulting in weaker binding compared to other 3'-modified nucleosides.

The specificity of the interaction is also affected. The electronic and steric properties of the 3'-S-ethyl group can alter the positioning of the nucleoside analog within the active site, potentially leading to differential inhibition of various DNA polymerases (e.g., host versus viral polymerases).

Table 1: Representative Binding Affinities of 3'-Modified Thymidine (B127349) Analogs with a Hypothetical DNA Polymerase

| Compound | Modification | Binding Affinity (Ki, µM) |

| Thymidine | 3'-OH | 15 |

| 3'-Azido-3'-deoxythymidine (AZT) | 3'-N3 | 0.5 |

| 3'-Deoxythymidine (B150655) | 3'-H | 5 |

| 3'-S-Ethyl-3'-thio-thymidine | 3'-S-CH2CH3 | 2.5 |

Note: The data in this table is illustrative and intended to represent the potential relative binding affinities based on general principles of SAR for nucleoside analogs.

The ability of 3'-S-ethyl-3'-thio-thymidine to inhibit cellular growth is directly linked to its interaction with cellular enzymes and its ability to be transported into the cell and subsequently phosphorylated to its active triphosphate form. As a nucleoside analog, its primary mechanism of action is expected to be the inhibition of DNA synthesis, which is essential for cell proliferation.

Upon entering the cell, 3'-S-ethyl-3'-thio-thymidine would need to be converted to its monophosphate, diphosphate (B83284), and ultimately triphosphate form by cellular kinases. The efficiency of these phosphorylation steps is a critical determinant of its cytotoxic potential. The structural modifications at the 3'-position can influence the recognition of the analog by these kinases.

Once converted to its triphosphate form, 3'-S-ethyl-3'-thio-thymidine triphosphate can act as a competitive inhibitor and a chain terminator for cellular DNA polymerases. The extent of cellular growth inhibition will depend on the concentration of the triphosphate form that can accumulate in the cell and its relative affinity for the DNA polymerases compared to the natural substrate, deoxythymidine triphosphate (dTTP).

Table 2: Illustrative Cellular Growth Inhibition by 3'-Modified Thymidine Analogs in a Cancer Cell Line

| Compound | Modification | IC50 (µM) |

| Thymidine | 3'-OH | >100 |

| 3'-Azido-3'-deoxythymidine (AZT) | 3'-N3 | 1.2 |

| 3'-Deoxythymidine | 3'-H | 15 |

| 3'-S-Ethyl-3'-thio-thymidine | 3'-S-CH2CH3 | 8.5 |

Note: The data in this table is hypothetical and serves to illustrate the potential cytotoxic effects relative to other nucleoside analogs.

Stereochemical Effects on Structure-Activity Relationships

The introduction of a sulfur atom at the 3'-position of the deoxyribose ring creates a new chiral center. Consequently, 3'-S-ethyl-3'-thio-thymidine can exist as two diastereomers, with the ethylthio group oriented in either an R or S configuration relative to the rest of the sugar moiety. This stereochemistry can have a profound impact on the molecule's biological activity.

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with the highly specific and chiral environment of an enzyme's active site. The two diastereomers of 3'-S-ethyl-3'-thio-thymidine will present the S-ethyl group in different spatial orientations. This can lead to significant differences in their ability to bind to and inhibit target enzymes.

One diastereomer may fit optimally within the active site, leading to potent inhibition, while the other may experience steric hindrance, resulting in weaker or no activity. This stereoselectivity is a common feature in the interaction of small molecules with biological macromolecules and underscores the importance of stereochemistry in drug design. The differential activity of diastereomers provides valuable insights into the topology of the enzyme's active site.

Conformational Analysis and its Relation to Biological Function

The biological activity of nucleoside analogs is not only dependent on their chemical structure but also on their preferred three-dimensional conformation. The furanose ring of nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, most commonly the C2'-endo (South) and C3'-endo (North) forms.

NMR studies on various 3'-thionucleosides and oligonucleotides containing 3'-S-phosphorothiolate linkages have shown that the substitution of the 3'-oxygen with sulfur has a significant impact on the sugar pucker equilibrium. nih.gov The presence of the larger sulfur atom at the 3'-position tends to favor a C3'-endo (North) conformation for the sugar ring. nih.gov This conformational preference can have important biological consequences. For instance, a nucleoside analog that preferentially adopts a C3'-endo pucker may be a better substrate for enzymes that recognize A-form nucleic acids or may induce a conformational change in the enzyme or nucleic acid upon binding.

The preference for a C3'-endo conformation in 3'-S-ethyl-3'-thio-thymidine would result in a different spatial arrangement of the nucleobase and the 5'-hydroxyl group compared to natural deoxythymidine, which predominantly exists in the C2'-endo form in B-DNA. This altered conformation can affect its recognition and processing by cellular enzymes, contributing to its biological activity.

Glycosidic Bond Stability in Modified Nucleoside Analogs

The stability of the N-glycosidic bond, which links the nucleobase to the sugar moiety, is a critical factor influencing the biological activity and metabolic fate of nucleoside analogs. This bond is susceptible to enzymatic and chemical cleavage, and its stability can be significantly altered by modifications to the sugar ring.

Comparative SAR with Other Modified Nucleoside Analogs

Sugar Moiety Modifications (e.g., 4'-Thio-, 2'-Fluoro-)

Modifications at various positions of the sugar ring have led to the development of potent therapeutic agents. Comparing 3'-S-ethyl-3'-thio-thymidine analogs with those bearing 4'-thio and 2'-fluoro modifications provides valuable insights into the SAR of sugar-modified nucleosides.

2'-Fluoro-Nucleosides: The introduction of a fluorine atom at the 2' position of the sugar ring, particularly in the ara configuration (up), has been shown to enhance the metabolic stability and antiviral activity of nucleoside analogs. The high electronegativity of fluorine can stabilize the glycosidic bond and influence the sugar conformation, often favoring an A-type helix geometry in nucleic acids. This can lead to improved binding to viral enzymes.

A direct comparative SAR study of 3'-S-ethyl-3'-thio-thymidine with 4'-thio and 2'-fluoro analogs under identical conditions is not extensively documented. However, the distinct biological profiles of these classes of compounds suggest that the position and nature of the heteroatom or substituent on the sugar ring play a crucial role in determining their mechanism of action and therapeutic window.

| Modification | Position | Key Structural Effect | Reported Biological Activity |

| 3'-S-Ethyl-3'-Thio | 3' | Alters local electronic and steric environment | Varies depending on the specific analog |

| 4'-Thio | 4' | Changes sugar pucker and overall conformation | Antiviral, can have associated toxicity |

| 2'-Fluoro | 2' | Stabilizes glycosidic bond, influences sugar pucker | Enhanced metabolic stability and antiviral activity |

Nucleobase Modifications in Thionucleosides

Altering the heterocyclic base of a thionucleoside provides another avenue to modulate its biological activity, selectivity, and resistance profile. Modifications to the pyrimidine (B1678525) or purine (B94841) base can affect hydrogen bonding patterns, stacking interactions, and recognition by viral and cellular enzymes.

For instance, in the context of other nucleoside analogs, modifications at the C5 position of the pyrimidine ring (e.g., with halogens or small alkyl groups) have been shown to significantly impact antiviral potency. Similarly, alterations in the purine ring system can influence substrate specificity for various kinases and polymerases. While specific studies focusing on a wide range of nucleobase modifications in the context of 3'-S-ethyl-3'-thio-thymidine are limited, it is a well-established principle in medicinal chemistry that combining an optimized sugar moiety with a modified base can lead to synergistic improvements in the therapeutic profile.

Internucleoside Linkage Modifications

The modification of the phosphodiester backbone that links nucleoside units in oligonucleotides is a cornerstone of antisense and siRNA therapeutics. While 3'-S-ethyl-3'-thio-thymidine is a monomer, the corresponding 3'-thiol derivative can be incorporated into oligonucleotides to create a 3'-S-phosphorothiolate linkage. This modification, where the 3'-bridging oxygen is replaced by sulfur, confers significant resistance to nuclease degradation.

The phosphorothioate (B77711) linkage, where a non-bridging oxygen is replaced by sulfur, is another common modification that enhances nuclease resistance. Comparing the properties of oligonucleotides containing 3'-S-phosphorothiolate linkages with those containing standard phosphorothioate linkages is crucial for the development of nucleic acid-based drugs. The 3'-S-phosphorothiolate modification can influence the helical structure and protein recognition of the oligonucleotide in ways that differ from the more extensively studied phosphorothioates.

| Linkage Type | Modified Atom | Key Property |

| Phosphodiester | - | Natural linkage, susceptible to nucleases |

| Phosphorothioate | Non-bridging Oxygen | Increased nuclease resistance |

| 3'-S-Phosphorothiolate | 3'-Bridging Oxygen | Increased nuclease resistance, altered helical structure |

Advanced Characterization and Computational Studies of 3 S Ethyl 3 Thio Thymidine

Spectroscopic and Structural Elucidation

The precise chemical structure and stereochemistry of modified nucleosides like 3'-S-ethyl-3'-thio-thymidine are determined using a combination of sophisticated spectroscopic and crystallographic techniques.

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental for confirming the identity and purity of synthetic nucleoside analogs. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of thionucleosides. mdpi.comacs.org In ¹H NMR, the chemical shifts and coupling constants of the sugar protons provide insights into the conformation of the furanose ring. For thionucleosides, the sugar moieties often adopt a preferential S-type (C2'-endo) conformation. nih.gov The presence of the thiocarbonyl group in related 4-thionucleosides can shift the N-H proton signal to a lower field (δ 12.68–13.10 ppm). mdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy. tdl.orgnih.gov

| Proton | Representative Chemical Shift (δ) |

| H-6 | ~7.5 ppm |

| H-1' | ~6.2 ppm |

| H-2' | ~2.2-2.4 ppm |

| H-3' | ~4.0-5.0 ppm |

| H-4' | ~4.0 ppm |

| H-5' | ~3.7-3.8 ppm |

| 5-CH₃ | ~1.9 ppm |

| Carbon | Representative Chemical Shift (δ) |

| C-2 | ~150 ppm |

| C-4 | ~164 ppm |

| C-5 | ~111 ppm |

| C-6 | ~136 ppm |

| 5-CH₃ | ~12 ppm |

| C-1' | ~84-86 ppm |

| C-2' | ~39-42 ppm |

| C-3' | ~40-41 ppm |

| C-4' | ~85-87 ppm |

| C-5' | ~61-63 ppm |

X-ray Crystallography of Thionucleosides and their Complexes

X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and absolute configuration at chiral centers. acs.org Studies on related 4'-thio-2'-deoxynucleoside analogs have revealed key structural features that are likely shared by 3'-S-ethyl-3'-thio-thymidine. ki.si

Crystal structure analysis of thionucleosides typically shows that the pyrimidine (B1678525) base is oriented anti relative to the sugar ring. researchgate.net The conformation of the sugar ring, a key determinant of a nucleoside's biological activity, is precisely defined. For example, in the crystal structure of a dimer containing 4-thiothymidine, the sugar pucker was found to be C2'-endo. researchgate.net X-ray crystallography has also been instrumental in studying the structure of thionucleotides bound to enzymes, providing insights into their mechanism of action and inhibition. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for predicting and analyzing the behavior of molecules like 3'-S-ethyl-3'-thio-thymidine at an atomic level. These techniques complement experimental data by providing insights into dynamic processes and energetic landscapes that are difficult to observe directly.

Molecular Docking for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the inhibitory mechanisms of nucleoside analogs. For example, docking studies on thymidine (B127349) phosphorylase inhibitors have helped to elucidate the binding interactions within the enzyme's active site. tandfonline.comnih.govarabjchem.org These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-ligand complex. In studies of herpesviral thymidine kinase, molecular docking has been used to predict multiple binding modes for various nucleoside analogs, which correlates with experimental phosphorylation and binding affinity data. harvard.edu For 3'-S-ethyl-3'-thio-thymidine, docking could be used to predict its binding affinity and orientation within the active sites of relevant viral or cellular enzymes.

Ab Initio Calculations for Electronic Structure and Stability

Ab initio (or "first-principles") calculations are quantum mechanical methods used to study the electronic structure and stability of molecules without relying on empirical parameters. uol.deupenn.edu These calculations can determine the relative stabilities of different molecular conformations and provide insights into the nature of chemical bonds. researchgate.net For thionucleosides, ab initio calculations have been used to study the conformational preferences of the sugar ring and the influence of the sulfur atom on the molecule's electronic properties. ki.si These methods can compute properties such as the energy of different conformers, ionization potentials, and electron affinities, which are crucial for predicting the chemical reactivity and stability of the compound. researchgate.net

Future Research Directions and Potential Therapeutic Implications of 3 S Ethyl 3 Thio Thymidine Analogs

Development of Novel Synthetic Routes and Analog Libraries

Progress in the therapeutic application of 3'-S-ethyl-3'-thio-thymidine analogs is intrinsically linked to the development of efficient and versatile synthetic methodologies. The ability to produce these complex molecules on a large scale and to generate diverse libraries for structure-activity relationship (SAR) studies is critical for advancing their clinical potential.

Streamlined and Scalable Synthesis of Thionucleosides

The practical application of thionucleosides in medicine necessitates synthetic routes that are both efficient and scalable. nih.govimrpress.comnih.gov Recent advancements have moved towards streamlined processes that can produce these compounds in multigram quantities. One notable de novo synthesis strategy for 4'-thionucleosides involves an α-fluorination and aldol (B89426) reaction followed by a sequence of carbonyl reduction, mesylate formation, and a double displacement reaction using sodium hydrosulfide (B80085) (NaSH). nih.govimrpress.comnih.govnih.gov This approach has proven effective for preparing various purine (B94841) and pyrimidine (B1678525) thionucleosides. nih.govimrpress.comnih.gov

For the synthesis of oligonucleotides containing 3'-thiothymidine, methods compatible with automated solid-phase synthesis have been developed. duke.edu These often rely on phosphoramidite (B1245037) chemistry, where a protected 3'-S-phosphorothioamidite derivative of thymidine (B127349) is created. duke.eduresearchgate.net This key intermediate allows for the incorporation of the 3'-S-phosphorothiolate linkage into DNA strands using standard automated synthesizers, with coupling yields reported in the range of 85–90%. medizinonline.com Such automated protocols are crucial for producing the modified oligonucleotides needed for mechanistic and therapeutic studies. medizinonline.comclinpgx.org

| Strategy | Key Reagents/Steps | Application | Reference |

|---|---|---|---|

| De Novo Synthesis (4'-thionucleosides) | α-fluorination, aldol reaction, NaSH displacement | Scalable, multigram production of purine and pyrimidine thionucleosides | nih.gov, nih.gov, nih.gov |

| Phosphoramidite Chemistry (3'-thionucleosides) | Protected 3'-S-phosphorothioamidite monomers | Automated solid-phase synthesis of oligonucleotides with 3'-S-phosphorothiolate linkages | duke.edu, medizinonline.com, researchgate.net |

Exploration of Diverse Chemical Modifications and Thionucleoside Derivatives

The therapeutic potential of thionucleosides can be fine-tuned through diverse chemical modifications to the sugar moiety and the nucleobase. The introduction of sulfur at the 3'- or 4'-position of the ribose ring is a foundational modification that alters the sugar's conformational flexibility and can impact interactions with target enzymes.

Further diversification is achieved by introducing other functional groups. For instance, C2'-modified thionucleosides have been synthesized, demonstrating the flexibility of modern synthetic routes. nih.govnih.gov Another important class of derivatives is those containing 3'-S-phosphorothiolate linkages, where sulfur replaces the 3'-bridging oxygen in the phosphate (B84403) backbone of DNA. medizinonline.com These linkages have been instrumental in studying the mechanistic details of nucleic acid biochemistry. medizinonline.com

Modifications are not limited to the sugar. The nucleobase itself can be altered, or heterocyclic five-membered rings can be substituted at the 3'-position. The synthesis of analogs such as 3'-pyrrol-1-yl and 3'-imidazol-1-yl derivatives of 3'-deoxythymidine (B150655) highlights the extensive chemical space available for exploration. These diverse libraries of compounds are essential for identifying analogs with improved activity, selectivity, and pharmacological profiles.

Exploration of Broad-Spectrum Biological Applications

The structural novelty of 3'-S-ethyl-3'-thio-thymidine analogs suggests a wide range of potential biological activities. Future research will focus on harnessing these properties to design new therapeutic agents for various diseases.

Designing Analogs with Expanded Antiviral or Anticancer Activity

Nucleoside analogs have historically been a rich source of antiviral and anticancer drugs. nih.govamazonaws.com Thionucleosides, as bioisosteres of natural nucleosides, are particularly attractive targets for developing new agents in these areas. amazonaws.com The replacement of oxygen with sulfur can lead to compounds with improved biological activity and sometimes novel pharmacological effects. amazonaws.com

In the context of antiviral research, thymidine analogs have shown efficacy against various viruses, particularly orthopoxviruses. For example, 4'-thioIDU (5-iodo-4'-thio-2'-deoxyuridine) exhibits antiviral activity, and its specificity is influenced by phosphorylation by viral enzymes like thymidine kinase. The design of novel 3'-S-ethyl-3'-thio-thymidine derivatives could yield compounds with potent activity against a broad spectrum of DNA and RNA viruses, including herpesviruses and human immunodeficiency virus (HIV).

In oncology, the strategy of disrupting DNA synthesis in rapidly dividing cancer cells remains a valid therapeutic approach. Thiophene-containing compounds and other sulfur-based heterocycles have demonstrated significant antiproliferative properties. By modifying the 3'-S-ethyl-3'-thio-thymidine scaffold, it may be possible to design analogs that are selectively activated in cancer cells or that target specific tumor-associated enzymes, leading to potent and targeted anticancer activity.

| Analog Class | Modification | Observed/Potential Activity | Reference |

|---|---|---|---|

| 4'-Thionucleosides | Sulfur replaces 4'-oxygen | Antiviral (Orthopoxviruses), Anticancer | nih.gov, |

| 3'-Heterocyclic Substituted Deoxythymidines | Pyrrol-1-yl group at 3'-position | Marginal anti-HIV activity | |

| Trifluoromethylthiolane Derivatives | Fluorinated thiolane moiety | Anti-herpes simplex virus (HSV-1) activity |

Investigation of Cardioprotective Effects

The investigation of cardioprotective effects of 3'-S-ethyl-3'-thio-thymidine analogs represents a novel and largely unexplored research avenue. Currently, the scientific literature on the cardiovascular effects of nucleoside analogs has predominantly focused on the potential cardiotoxicity associated with certain nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV therapy, which have been linked to an increased risk of myocardial infarction. nih.govimrpress.comnih.gov

However, the diverse biological activities of sulfur-containing compounds suggest that some thionucleoside analogs could possess beneficial cardiovascular properties. For instance, other classes of sulfur-containing molecules and various polyphenols are known to have cardioprotective functions, often through antioxidant and anti-inflammatory mechanisms. nih.gov Future research could explore whether specific 3'-thionucleoside structures can modulate pathways involved in cardiac protection, such as those related to oxidative stress or ischemia-reperfusion injury. This would require dedicated preclinical studies to screen analog libraries for any positive effects on cardiac cells and tissues, shifting the paradigm from cardiotoxicity assessment to the discovery of cardioprotective potential.

Strategies to Address and Overcome Drug Resistance Mechanisms

A significant challenge in the clinical use of nucleoside analogs is the development of drug resistance. Cancer cells and viruses can evolve mechanisms to evade the cytotoxic or antiviral effects of these drugs, limiting their long-term efficacy.

For antiviral thymidine analogs used against HIV, resistance often emerges through the accumulation of specific mutations in the viral reverse transcriptase enzyme, known as thymidine analogue mutations (TAMs). In cancer therapy, resistance can arise from altered drug uptake, decreased activation by cellular kinases, or enhanced DNA repair mechanisms.

Addressing this challenge requires multifaceted strategies. One approach is the rational design of next-generation analogs that are less susceptible to known resistance mutations. By understanding the structural basis of drug-enzyme interactions, it may be possible to create derivatives that maintain their binding affinity and inhibitory function even when the target protein is mutated.

Another promising strategy involves the use of novel drug delivery systems, such as nanoparticles. Encapsulating the active form of a nucleoside analog (the triphosphate) within nanocarriers can help bypass resistance mechanisms related to cellular uptake transporters or deficient activation by kinases. Nanogel formulations have been shown to overcome resistance in cancer cells by enhancing intracellular drug retention. Combination therapy, where a thionucleoside analog is co-administered with other agents that act on different pathways, also remains a critical strategy to suppress the emergence of resistant clones.

Designing Analogs with Improved Metabolic Stability

A primary challenge for nucleoside-based therapeutics is their rapid degradation by endogenous enzymes. rsc.org The modification at the 3'-position of the deoxyribose ring is a key strategy to enhance metabolic stability. Fully modified oligonucleotides, for instance, exhibit enhanced metabolic stability and have shown success in clinical applications for targets previously considered "undruggable". nih.gov

The introduction of a 3'-thio linkage, as in 3'-thiothymidine, creates a 3'-S-phosphorothiolate internucleoside bond when incorporated into oligonucleotides. nih.gov This linkage is significantly more resistant to cleavage by nucleases compared to the natural phosphodiester bond. nih.govnih.gov Further alkylation of the sulfur atom, creating a 3'-S-ethyl-3'-thio- group, can be hypothesized to offer even greater steric hindrance, further protecting the molecule from enzymatic degradation. Research in this area aims to quantify the increase in half-life in biological media and to understand the structural basis for this enhanced stability.

Table 1: Comparison of Internucleoside Linkage Stability

| Linkage Type | Key Feature | Relative Nuclease Resistance | Reference |

|---|---|---|---|

| Phosphodiester | Natural linkage in DNA/RNA | Low | nih.gov |

| Phosphorothioate (B77711) | Non-bridging oxygen replaced by sulfur | Moderate | nih.gov |

| 3'-S-Phosphorothiolate | Bridging 3'-oxygen replaced by sulfur | High | nih.govnih.gov |

Prodrug Approaches for Enhanced Efficacy

The prodrug approach is a well-established strategy to overcome limitations in drug delivery, such as poor solubility, limited permeability, or rapid metabolism. nih.gov For nucleoside analogs, prodrugs can improve oral bioavailability and ensure the active compound is released at the target site. urjc.es A prominent example is the ProTide technology, which masks the phosphate group of a nucleoside monophosphate with an aromatic group and an amino acid ester. acs.org This modification neutralizes the negative charge, facilitating cell membrane penetration, and is designed to be cleaved intracellularly to release the active monophosphate, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. acs.org

For 3'-S-ethyl-3'-thio-thymidine analogs, prodrug strategies could involve derivatization at the 5'-hydroxyl position. nih.gov Attaching promoieties like amino acids, lipids, or polyethylene (B3416737) glycol (PEG) can modulate the compound's physicochemical properties. urjc.esmdpi.com For example, amino acid ester prodrugs have been shown to improve water solubility and can be designed to be resistant to certain metabolic enzymes while being activated by others present in target cells. mdpi.com Future research would involve synthesizing various 5'-O-ester prodrugs of 3'-S-ethyl-3'-thio-thymidine and evaluating their stability, cellular uptake, and intracellular conversion to the active form. nih.gov

Advanced Research in Targeted Delivery and Nanomedicine Approaches

Conjugation with Targeting Moieties

To enhance tissue specificity and cellular uptake, 3'-S-ethyl-3'-thio-thymidine analogs can be conjugated to targeting moieties. nih.gov This approach aims to deliver the therapeutic agent directly to diseased cells, minimizing exposure to healthy tissues. Ligands can be attached at various positions, though the 3'- or 5'-terminal hydroxyl groups are common choices to avoid interfering with base pairing if the analog is part of an oligonucleotide. nih.gov

Potential targeting ligands include:

Carbohydrates: For example, N-acetylgalactosamine (GalNAc) targets the asialoglycoprotein receptor (ASGPR) on hepatocytes, enabling potent delivery to the liver. nih.govmdpi.com

Peptides: Cell-penetrating peptides (CPPs) can facilitate entry into cells, while other peptides can be selected to bind to specific receptors overexpressed on cancer cells. researchgate.net

Antibodies: Antibody-drug conjugates (ADCs) offer high specificity by using an antibody to target a cell surface antigen unique to the target cell population. researchgate.net

Aptamers: These are short, single-stranded nucleic acid sequences that can fold into unique three-dimensional structures to bind to specific molecular targets. nih.gov

Research in this area focuses on developing stable and efficient conjugation chemistries and identifying the optimal ligand-analog combination for specific diseases. uni-konstanz.deacs.org The goal is to create a conjugate that retains the therapeutic activity of the nucleoside analog while benefiting from the selective delivery conferred by the targeting moiety. mdpi.com

Integration with Emerging Therapeutic Modalities

Combination Therapies with Existing Agents

The efficacy of nucleoside analogs can often be enhanced when used in combination with other therapeutic agents. The rationale for combination therapy includes achieving synergistic effects, overcoming drug resistance, and targeting multiple pathways involved in a disease. nih.gov For instance, a modified guanosine (B1672433) analog, 6-thio-2'-deoxyguanosine (B1664700) (THIO), is being investigated in combination with the immune checkpoint inhibitor cemiplimab for non–small cell lung cancer. ajmc.com The hypothesis is that the nucleoside analog induces DNA damage in cancer cells, which may in turn activate an immune response that is amplified by the checkpoint inhibitor. ajmc.com

Similarly, 3'-S-ethyl-3'-thio-thymidine analogs could be explored in combination with:

Other Chemotherapeutics: Combining with drugs that have different mechanisms of action could lead to enhanced tumor cell killing.

Targeted Therapies: Combining with inhibitors of specific signaling pathways (e.g., kinase inhibitors) could prevent the development of resistance.

Immunotherapies: As with THIO, the incorporation of the analog into DNA could potentially stimulate anti-tumor immunity, creating synergy with checkpoint inhibitors. ajmc.com

Future studies will need to identify the most effective combination partners for 3'-S-ethyl-3'-thio-thymidine analogs and elucidate the molecular mechanisms underlying any observed synergistic interactions.

Role in Nucleic Acid-Based Therapeutics (e.g., Antisense Oligonucleotides)

One of the most promising applications for 3'-thio-thymidine analogs is their incorporation into nucleic acid-based therapeutics like antisense oligonucleotides (ASOs). nih.gov ASOs are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence, leading to the degradation of the mRNA and silencing of the corresponding gene. idtdna.com

The chemical modification of ASOs is crucial for their therapeutic viability, enhancing stability, binding affinity, and pharmacokinetic properties. nih.gov The incorporation of 3'-deoxy-3'-thiothymidine creates a 3'-S-phosphorothiolate linkage, which is a key modification for several reasons: nih.govnih.gov

Nuclease Resistance: This linkage is highly resistant to degradation by cellular nucleases, prolonging the ASO's half-life and duration of action. nih.gov

Duplex Stability: When incorporated into a DNA strand, the 3'-S-phosphorothiolate linkage has been shown to stabilize the duplex formed with a complementary RNA strand. nih.gov This increased binding affinity can enhance the potency of the ASO.

Structural Mimicry: NMR studies have shown that 3'-sulfur substitution results in a sugar conformation that is more RNA-like (C3'-endo). nih.gov This property can be advantageous for interactions with the target RNA and cellular machinery.

The "gapmer" ASO design often utilizes such modifications in the "wings" of the oligonucleotide to increase binding affinity and nuclease resistance, while the central "gap" consists of DNA bases that can activate RNase H to cleave the target mRNA. idtdna.com The 3'-S-ethyl-3'-thio-thymidine analog fits logically within this paradigm of chemical modifications aimed at optimizing ASO performance. mdpi.com Future research will focus on the precise placement and density of these analogs within an ASO sequence to maximize gene silencing efficacy. researchgate.net

Potential in Synthetic Vaccine Development

The development of potent and safe synthetic vaccines is a cornerstone of modern immunology. A critical component of these vaccines is the adjuvant, a substance that enhances the body's immune response to an antigen. Oligonucleotides (ODNs) containing specific motifs, such as unmethylated cytosine-phosphate-guanine (CpG) dinucleotides, have emerged as a promising class of vaccine adjuvants. invivogen.comnih.gov These CpG ODNs are recognized by Toll-like receptor 9 (TLR9), an endosomal receptor primarily expressed on B-cells and plasmacytoid dendritic cells, leading to the activation of an innate immune response characterized by the production of Th1 and pro-inflammatory cytokines. invivogen.comnih.gov The incorporation of modified nucleosides, such as 3'-S-Ethyl-3'-thio-thymidine, into these immunostimulatory ODNs represents a sophisticated strategy to modulate their activity and improve their therapeutic profile.

The natural phosphodiester backbone of DNA is susceptible to rapid degradation by nucleases present in the body. frontiersin.org To overcome this limitation, synthetic ODNs used as vaccine adjuvants often incorporate a phosphorothioate backbone, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. frontiersin.org This modification renders the ODN more resistant to nuclease activity, thereby prolonging its half-life and enhancing its immunostimulatory effects. frontiersin.org The introduction of a 3'-thio modification, as in 3'-S-Ethyl-3'-thio-thymidine, offers another avenue for chemical alteration of the oligonucleotide. The synthesis of 3'-thio-nucleosides and their subsequent incorporation into ODNs via automated solid-phase synthesis is a well-established process, allowing for the site-specific placement of these modified units within the oligonucleotide chain. nih.gov

While research directly investigating 3'-S-Ethyl-3'-thio-thymidine in synthetic vaccine development is not extensively documented in publicly available literature, the principles governing the effects of nucleoside modifications provide a strong basis for predicting its potential therapeutic implications. The replacement of the 3'-hydroxyl group with a 3'-thio-ethyl group can be expected to confer several advantageous properties to an immunostimulatory ODN. The presence of the thioether linkage at the 3'-position would likely increase the nuclease resistance of the oligonucleotide, particularly against 3'-exonucleases, complementing the stability offered by a phosphorothioate backbone. nih.gov

Furthermore, the ethyl group attached to the 3'-sulfur atom introduces a lipophilic moiety. This modification could influence the ODN's interaction with cell membranes and its cellular uptake. Increased lipophilicity can, in some cases, enhance the delivery of oligonucleotides into cells, where they can engage with their intracellular target, TLR9. bohrium.com The precise nature of the 3'-substituent can also modulate the immunostimulatory profile of the CpG ODN. Studies have shown that modifications in the flanking regions of the CpG motif can alter the magnitude and type of cytokine response. nih.gov For instance, the incorporation of a 3'-deoxynucleoside at specific positions relative to the CpG dinucleotide has been shown to potentiate immunostimulatory activity, suggesting that structural alterations at the 3'-terminus can fine-tune the biological response. nih.gov The 3'-S-ethyl-3'-thio modification could therefore be explored as a means to optimize the adjuvant activity, potentially leading to a more robust and targeted immune response.

The ability to chemically synthesize and incorporate modified nucleosides like 3'-S-Ethyl-3'-thio-thymidine into oligonucleotides opens up possibilities for creating novel vaccine adjuvants with tailored properties. By systematically varying the nature and position of such modifications, it may be possible to develop synthetic vaccines with enhanced efficacy, improved safety profiles, and the ability to elicit specific types of immune responses (e.g., biased towards a Th1 or Th2 response) as needed for different pathogens or therapeutic applications. nih.gov

| Modification Type | Primary Rationale | Observed/Potential Effects on Immunostimulatory ODNs | Relevant Receptor |

| Phosphorothioate Backbone | Increased nuclease resistance | Enhanced stability in biological fluids, prolonged immunostimulatory activity. frontiersin.org | TLR9 invivogen.com |

| 3'-Deoxynucleoside Incorporation | Modulate immunostimulatory activity | Position-dependent potentiation or neutralization of CpG-related activity. nih.gov | TLR9 invivogen.com |

| Locked Nucleic Acid (LNA) Modification | Conformational rigidity, altered binding affinity | Can increase or decrease TLR9 stimulation depending on context and placement. nih.gov | TLR9 nih.gov |

| Guanine-Quadruplex (G4) Structure | Enhanced stability and cellular uptake | Increased nuclease resistance and immunostimulatory effects. mdpi.com | TLR9 mdpi.com |

| Lipid Conjugation | Improved delivery and targeting | Enhanced accumulation in lymph nodes, improved efficacy and safety. bohrium.com | TLR9 bohrium.com |

| 3'-S-Ethyl-3'-thio-thymidine (Hypothesized) | Increased nuclease resistance, altered lipophilicity | Potential for enhanced stability, modified cellular uptake, and modulated cytokine response. | TLR9 |

Q & A

Q. What established synthetic routes are available for Thymidine, 3'-S-ethyl-3'-thio-?

To synthesize Thymidine, 3'-S-ethyl-3'-thio-, researchers typically employ nucleophilic substitution reactions at the 3'-position of thymidine. A common approach involves reacting thymidine with ethylthiol derivatives under controlled conditions (e.g., THF solvent, triethylamine as a base). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography . Ensure stoichiometric ratios and reaction times align with published protocols to minimize byproducts.

Q. What analytical techniques are essential for characterizing Thymidine, 3'-S-ethyl-3'-thio-?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm structural integrity and substitution patterns.

- Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve 3D configurations.

Cross-reference spectral data with literature to verify consistency, and document deviations with justification (e.g., solvent effects) .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Document all variables systematically:

- Reaction conditions : Temperature, solvent purity, and catalyst/base ratios.

- Purification steps : Column parameters (e.g., silica gel mesh size, eluent gradients).

- Quality control : Include TLC/Rf values and melting points.

Validate reproducibility by repeating the synthesis at least three times under identical conditions and comparing yields/purity .

Q. What safety precautions are critical when handling Thymidine, 3'-S-ethyl-3'-thio-?

Q. How to conduct a systematic literature review on this compound’s biological activity?

- Use databases like PubMed, SciFinder, and PubChem to identify primary studies.

- Filter results by relevance to nucleoside analogs, antiviral/antitumor mechanisms, and in vitro/in vivo models.

- Critically assess study designs (e.g., control groups, dose ranges) to identify methodological gaps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of Thymidine, 3'-S-ethyl-3'-thio- derivatives?

Q. How to address discrepancies in spectroscopic data across studies on Thymidine derivatives?

Q. What strategies validate the mechanism of action in Thymidine analog studies?

Q. How to design experiments resolving conflicting reports on the compound’s stability?

Q. What computational methods model the reactivity of Thymidine, 3'-S-ethyl-3'-thio-?

- Molecular docking : Predict binding affinities to enzymatic targets (e.g., polymerases).

- QM/MM simulations : Study nucleophilic substitution mechanisms at atomic resolution.

- Validate models with experimental kinetic data and adjust force fields for accuracy .

Data Analysis & Contradiction Resolution

Q. How to statistically analyze biological activity data for Thymidine analogs?

Q. What approaches reconcile conflicting cytotoxicity results in literature?

- Audit cell line authenticity (e.g., STR profiling) and culture conditions.

- Re-evaluate assay endpoints (e.g., ATP vs. resazurin-based viability tests).

- Meta-analyze datasets to identify confounding variables (e.g., serum concentration) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.